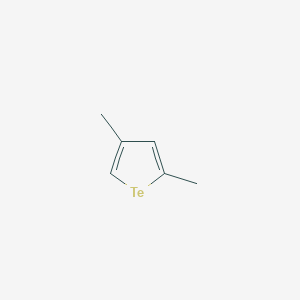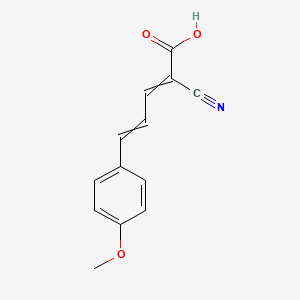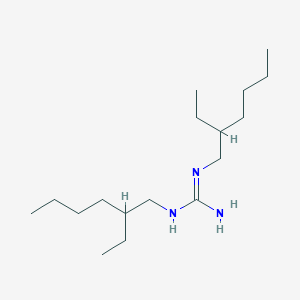
N,N''-Bis(2-ethylhexyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’'-Bis(2-ethylhexyl)guanidine is a chemical compound with the molecular formula C17H37N3. It is a type of guanidine derivative, which is known for its high basicity and ability to form hydrogen bonds. Guanidine derivatives are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’‘-Bis(2-ethylhexyl)guanidine typically involves the reaction of 2-ethylhexylamine with a guanidylating agent. One common method is the reaction of 2-ethylhexylamine with N,N’-bis-tert-butoxycarbonylthiourea in the presence of a base such as triethylamine and a catalyst like mercury(II) chloride in dichloromethane. The reaction yields the protected guanidine, which is then deprotected under acidic conditions to obtain N,N’'-Bis(2-ethylhexyl)guanidine .
Industrial Production Methods: Industrial production of N,N’'-Bis(2-ethylhexyl)guanidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’'-Bis(2-ethylhexyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding guanidinium salts.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield guanidinium salts, while substitution reactions can produce various substituted guanidines.
Applications De Recherche Scientifique
N,N’'-Bis(2-ethylhexyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex guanidine derivatives and heterocycles.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine: Guanidine derivatives, including N,N’'-Bis(2-ethylhexyl)guanidine, are explored for their potential as therapeutic agents, particularly in the treatment of diseases involving protein misfolding and aggregation.
Industry: It is used in the production of polymers, resins, and other materials with enhanced mechanical and thermal properties
Mécanisme D'action
The mechanism of action of N,N’'-Bis(2-ethylhexyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form multiple hydrogen bonds with biological molecules, influencing their structure and function. This property is particularly important in its role as an enzyme inhibitor or modulator of protein-protein interactions .
Comparaison Avec Des Composés Similaires
N,N’-Bis(2-ethylhexyl)thiourea: Similar in structure but contains a sulfur atom instead of an oxygen atom.
N,N’-Bis(2-ethylhexyl)urea: Contains a carbonyl group instead of a guanidine group.
N,N’-Bis(2-ethylhexyl)carbodiimide: Contains a carbodiimide group instead of a guanidine group.
Uniqueness: N,N’'-Bis(2-ethylhexyl)guanidine is unique due to its high basicity and ability to form stable hydrogen bonds. These properties make it particularly useful in applications requiring strong and specific interactions with biological molecules. Its versatility in undergoing various chemical reactions also sets it apart from other similar compounds .
Propriétés
Numéro CAS |
112960-67-5 |
|---|---|
Formule moléculaire |
C17H37N3 |
Poids moléculaire |
283.5 g/mol |
Nom IUPAC |
1,2-bis(2-ethylhexyl)guanidine |
InChI |
InChI=1S/C17H37N3/c1-5-9-11-15(7-3)13-19-17(18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H3,18,19,20) |
Clé InChI |
DUULAUFUEUHEQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CNC(=NCC(CC)CCCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate](/img/structure/B14298095.png)



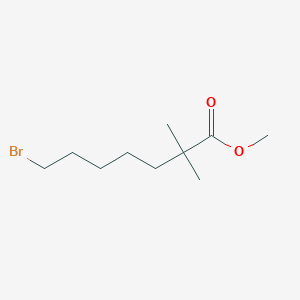
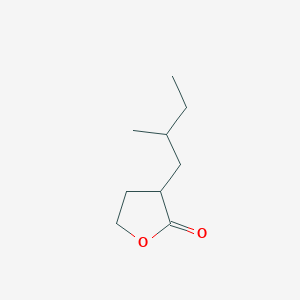
![Formamide, N,N-bis[2-(formylamino)ethyl]-](/img/structure/B14298131.png)

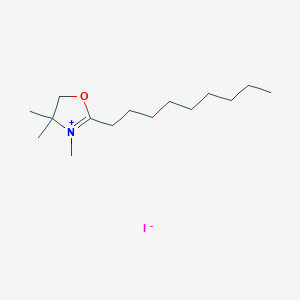

![2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14298170.png)

